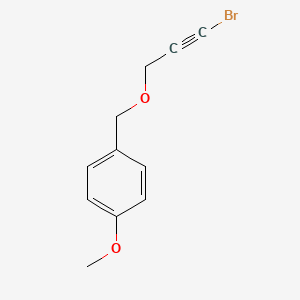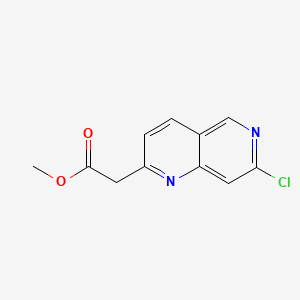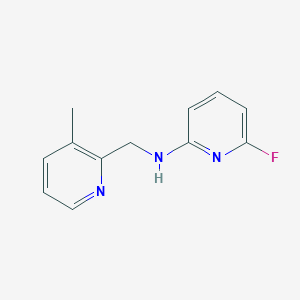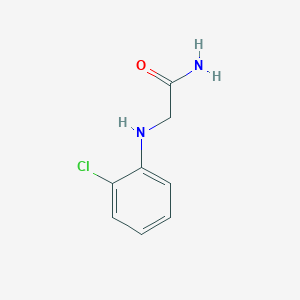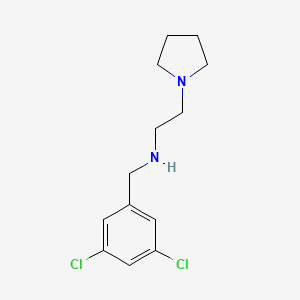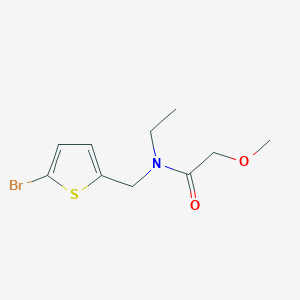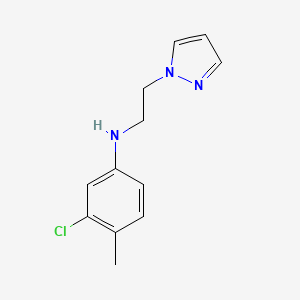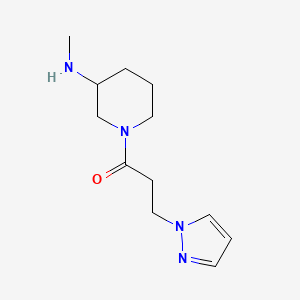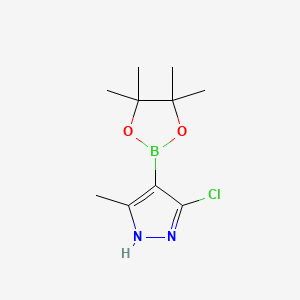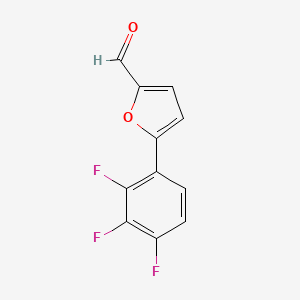
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde: is a chemical compound characterized by the presence of a furan ring substituted with a trifluorophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with furan derivatives under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with compounds containing active methylene groups in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation has been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Reactions with nucleophiles to replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials .
Mecanismo De Acción
The mechanism of action of 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring and aldehyde group contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 5-(4-Fluorophenyl)furan-2-carbaldehyde
- 5-(2-Fluorophenyl)furan-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(2,3,4-Trifluorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H5F3O2 |
|---|---|
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
5-(2,3,4-trifluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O2/c12-8-3-2-7(10(13)11(8)14)9-4-1-6(5-15)16-9/h1-5H |
Clave InChI |
UTAGWBCPJNDPIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=CC=C(O2)C=O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



